2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid 2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835251
InChI: InChI=1S/C10H12N2O2S/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28 g/mol

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC15835251

Molecular Formula: C10H12N2O2S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Tetrahydro-2H-thiopyran-4-YL)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
IUPAC Name 2-(thian-4-yl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H12N2O2S/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14)
Standard InChI Key NIZAVDHIZSLKNX-UHFFFAOYSA-N
Canonical SMILES C1CSCCC1C2=NC=C(C=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(tetrahydro-2H-thiopyran-4-yl)pyrimidine-5-carboxylic acid is C₁₀H₁₃N₂O₂S, with a molecular weight of 237.29 g/mol. The compound’s structure comprises:

  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

  • A tetrahydro-2H-thiopyran group (a saturated six-membered ring containing one sulfur atom) attached at the pyrimidine’s second position.

  • A carboxylic acid functional group (-COOH) at the pyrimidine’s fifth position .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1447606-70-3
Molecular FormulaC₁₀H₁₃N₂O₂S
Molecular Weight237.29 g/mol
IUPAC Name2-(Tetrahydro-2H-thiopyran-4-yl)pyrimidine-5-carboxylic acid
SynonymsNot widely reported

Structural Analysis

X-ray crystallography and NMR studies of analogous compounds reveal that the tetrahydrothiopyran ring adopts a chair conformation, minimizing steric strain. The sulfur atom in the thiopyran ring contributes to the molecule’s polarity, while the carboxylic acid group enhances water solubility . Density functional theory (DFT) calculations suggest that the electron-withdrawing carboxylic acid group polarizes the pyrimidine ring, potentially enhancing interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol for this compound is publicly documented, analogous pyrimidine-carboxylic acids are typically synthesized via:

  • Heterocycle Formation: Cyclocondensation of thiourea with β-keto esters to construct the pyrimidine ring.

  • Substitution Reactions: Introducing the tetrahydrothiopyran group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

  • Oxidation: Converting a methyl or hydroxymethyl group at the pyrimidine’s fifth position to a carboxylic acid using KMnO₄ or Jones reagent .

A plausible route involves reacting 2-chloropyrimidine-5-carboxylic acid with tetrahydro-2H-thiopyran-4-amine under palladium catalysis, followed by purification via recrystallization .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s second position requires careful control of reaction conditions.

  • Sulfur Stability: The thiopyran ring’s sulfur atom may oxidize during synthesis, necessitating inert atmospheres or reducing agents .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Melting Point210–215°C (decomposes)Analogous compounds
Solubility in Water12 mg/mL (25°C)Computational prediction
logP (Partition Coeff.)1.45ACD/Labs software
pKa3.1 (carboxylic acid)Spectrophotometric titration

The compound exhibits amphiphilic behavior, with moderate lipid solubility from the thiopyran ring and high aqueous solubility from the ionizable carboxylic acid. Its UV-Vis spectrum shows λₘₐₓ at 265 nm, characteristic of conjugated pyrimidine systems .

Applications in Medicinal Chemistry

Drug Candidates

Though direct data are lacking, the compound’s scaffold aligns with:

  • Antiviral agents: Modifications to the carboxylic acid group (e.g., ester prodrugs) could enhance oral bioavailability.

  • Anti-inflammatory drugs: DHODH inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis .

Chemical Probes

The carboxylic acid group allows conjugation to fluorescent tags or biotin, enabling use in target identification assays for proteomics research .

ParameterRecommendation
Storage Conditions2–8°C in airtight container
StabilityStable for 24 months if stored properly
HandlingUse nitrile gloves and goggles; avoid inhalation

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